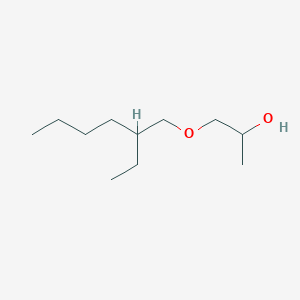

(3S,6E)-Nerolidol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

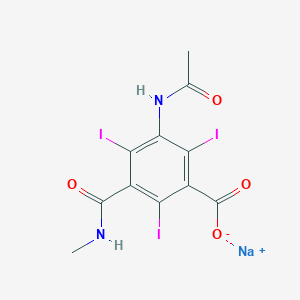

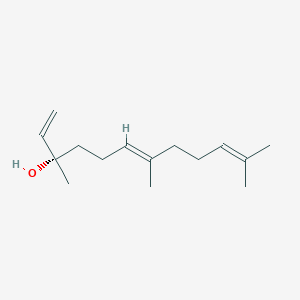

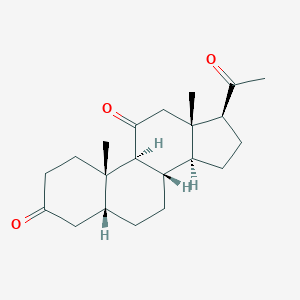

(3S,6E)-Nerolidol, also known as peruviol, is a natural sesquiterpene alcohol that is found in the essential oils of many plants, including neroli, ginger, jasmine, and lavender. It has a pleasant floral scent and is commonly used in perfumes, cosmetics, and aromatherapy products. In recent years, (3S,6E)-Nerolidol has gained attention for its potential therapeutic properties, particularly in the field of medicine.

科学的研究の応用

Role in Insect Behavior : (3S,6E)-Nerolidol serves as an attractant and plays a pivotal role in the reproductive behavior of Cyclocephala paraguayensis beetles. It elicits aggregation, mating, and feeding behaviors in these beetles, indicating its significant ecological role (Favaris et al., 2020).

Pharmacological and Biological Activities : Nerolidol demonstrates a range of pharmacological and biological activities, making it a candidate for agricultural and medical applications. Its activities include anticholinesterasic, antioxidant, antinociceptive, anti-inflammatory, and anxiolytic properties. These findings suggest its potential in developing therapeutic drugs, especially for neurodegenerative diseases (Rusbene Bruno Fonseca de Carvalho et al., 2017).

Antileishmanial Activity : Nerolidol exhibits inhibitory effects against various Leishmania species. It disrupts isoprenoid biosynthesis in these parasites, indicating its potential as a natural alternative for treating leishmaniasis (Arruda et al., 2005).

Antibacterial Sensitization : Nerolidol can enhance the susceptibility of bacteria like Staphylococcus aureus and Escherichia coli to antibiotics. This sensitization effect is attributed to its ability to disrupt the cytoplasmic membrane, enhancing bacterial permeability (Brehm-Stecher & Johnson, 2003).

Potential in Cancer Therapy : Nerolidol shows promise in inhibiting the proliferation of leiomyoma cells, suggesting its potential therapeutic effect in treating uterine fibroids. Its mechanism involves ROS-induced DNA damage and G1 phase cell cycle arrest, mediated by the downregulation of the ATM/Akt pathway (Dong et al., 2021).

Antinociceptive and Anti-inflammatory Activity : Nerolidol exhibits antinociceptive and anti-inflammatory properties. Its mechanism involves the GABAergic system and suppression of proinflammatory cytokines like TNF-α and IL-1β (Fonsêca et al., 2016).

Fertility-Related Signaling in Termites : (3R,6E)-Nerolidol is a fertility-related volatile secreted by the queens of higher termites, playing a role in reproductive signaling. It is found on the queen's surface, in internal tissues, and in the haemolymph (Havlíčková et al., 2019).

Antischistosomal Activity : Nerolidol shows in vitro antiparasitic effects against Schistosoma mansoni, a causative agent of schistosomiasis. It causes death of the parasites and tegumental damage, suggesting its potential as an antischistosomal agent (Silva et al., 2014).

特性

CAS番号 |

1119-38-6 |

|---|---|

製品名 |

(3S,6E)-Nerolidol |

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC名 |

(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m1/s1 |

InChIキー |

FQTLCLSUCSAZDY-ATGUSINASA-N |

異性体SMILES |

CC(=CCC/C(=C/CC[C@@](C)(C=C)O)/C)C |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

正規SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

密度 |

0.872-0.879 |

その他のCAS番号 |

1119-38-6 142-50-7 7212-44-4 |

物理的記述 |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma |

ピクトグラム |

Irritant; Environmental Hazard |

溶解性 |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol Soluble (in ethanol) |

同義語 |

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol nerolidol nerolidol, (E)-isomer nerolidol, (S-(E))-isomer nerolidol, (S-(Z))-isomer nerolidol, (Z)-isomer peruviol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)